6-Chloropyrazine-2-sulfonamide
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Overview
Description
6-Chloropyrazine-2-sulfonamide is a chemical compound with the molecular formula C4H4ClN3O2S It is a derivative of pyrazine, a nitrogen-containing heterocyclic compound, and features a sulfonamide group attached to the pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloropyrazine-2-sulfonamide typically involves the chlorination of pyrazine-2-sulfonamide. One common method includes the reaction of pyrazine-2-sulfonamide with a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus oxychloride (POCl3) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform, and the temperature is maintained at a moderate level to ensure the selective chlorination at the 6-position of the pyrazine ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes using continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reagent flow rates, is crucial to achieving high purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
6-Chloropyrazine-2-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6-position can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The sulfonamide group can be oxidized to sulfonic acids or reduced to sulfinamides under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines (e.g., methylamine), thiols (e.g., thiophenol), and alkoxides (e.g., sodium methoxide). These reactions are typically carried out in polar solvents like ethanol or dimethylformamide (DMF) at elevated temperatures.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used for oxidation, while reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed for reduction.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids (e.g., phenylboronic acid) are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: Products include various substituted pyrazine derivatives, depending on the nucleophile used.
Oxidation and Reduction: Products include sulfonic acids or sulfinamides.
Coupling Reactions: Products include biaryl compounds or other complex structures formed through the coupling process.
Scientific Research Applications
6-Chloropyrazine-2-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antibacterial, antifungal, and antiviral activities.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors, to understand its mechanism of action and potential therapeutic uses.
Industrial Applications: It is used in the synthesis of agrochemicals, dyes, and other industrial chemicals due to its versatile reactivity and stability.
Mechanism of Action
The mechanism of action of 6-Chloropyrazine-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the inhibition or modulation of their activity. The sulfonamide group is known to mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase (DHPS). By competing with PABA, this compound can inhibit the synthesis of folic acid in microorganisms, leading to their growth inhibition .
Comparison with Similar Compounds
Similar Compounds
Pyrazine-2-sulfonamide: Lacks the chlorine atom at the 6-position, resulting in different reactivity and biological activity.
6-Bromopyrazine-2-sulfonamide: Similar structure but with a bromine atom instead of chlorine, which may affect its reactivity and interactions with biological targets.
6-Fluoropyrazine-2-sulfonamide: Contains a fluorine atom at the 6-position, potentially altering its chemical and biological properties.
Uniqueness
6-Chloropyrazine-2-sulfonamide is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with other molecules. This structural feature can enhance its potential as a versatile intermediate in the synthesis of various compounds with diverse applications in medicinal chemistry, biology, and industry.
Properties
Molecular Formula |
C4H4ClN3O2S |
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Molecular Weight |
193.61 g/mol |
IUPAC Name |
6-chloropyrazine-2-sulfonamide |
InChI |
InChI=1S/C4H4ClN3O2S/c5-3-1-7-2-4(8-3)11(6,9)10/h1-2H,(H2,6,9,10) |
InChI Key |
VVDXWLSELLZENM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C(C=N1)Cl)S(=O)(=O)N |
Origin of Product |
United States |
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